
3-Bromo-5-thiophen-2-ylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-thiophen-2-ylbenzoic acid is an organic compound that features a bromine atom and a thiophene ring attached to a benzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-thiophen-2-ylbenzoic acid typically involves the bromination of 5-thiophen-2-ylbenzoic acid. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to maintain precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-5-thiophen-2-ylbenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be employed.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.
Coupling Reactions: Products are biaryl compounds with extended conjugation.
Oxidation: Products include sulfoxides or sulfones, depending on the extent of oxidation.
Aplicaciones Científicas De Investigación
3-Bromo-5-thiophen-2-ylbenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Industry: It is used in the production of organic semiconductors and materials for electronic devices.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-thiophen-2-ylbenzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds, enhancing binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-5-iodobenzoic acid
- 3-Bromo-5-tert-butylbenzoic acid
- 3-Bromo-5-methylbenzoic acid
Uniqueness
3-Bromo-5-thiophen-2-ylbenzoic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to other benzoic acid derivatives. This makes it particularly valuable in the synthesis of compounds with specific electronic and steric requirements.
Propiedades
Fórmula molecular |
C11H7BrO2S |
|---|---|
Peso molecular |
283.14 g/mol |
Nombre IUPAC |
3-bromo-5-thiophen-2-ylbenzoic acid |
InChI |
InChI=1S/C11H7BrO2S/c12-9-5-7(10-2-1-3-15-10)4-8(6-9)11(13)14/h1-6H,(H,13,14) |
Clave InChI |
RMKNUKXSHMAUJX-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C2=CC(=CC(=C2)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


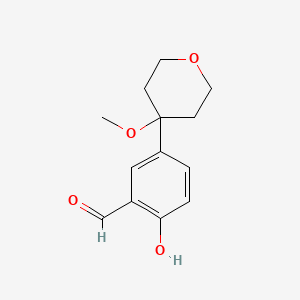
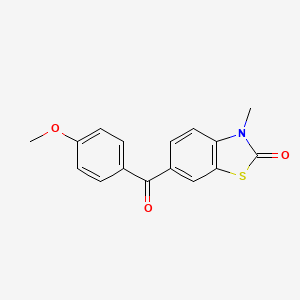
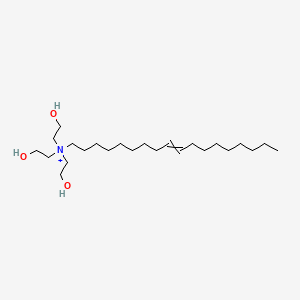
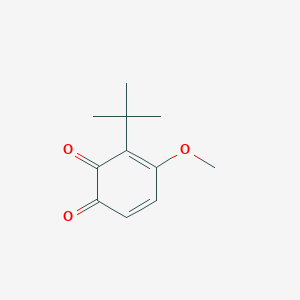


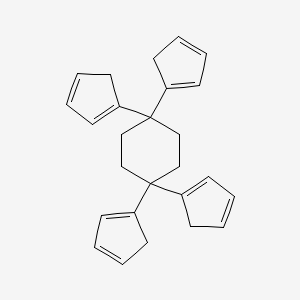
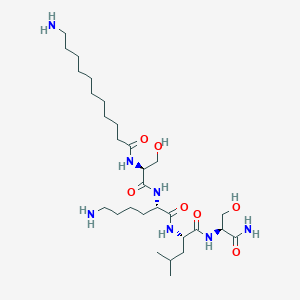
![Formamide, N-[2,3-dichloro-6-[(2,4-dinitrophenyl)thio]phenyl]-](/img/structure/B15163723.png)

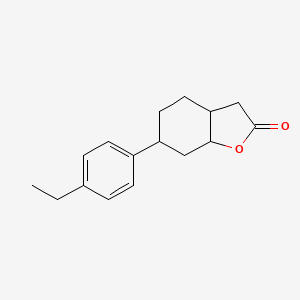
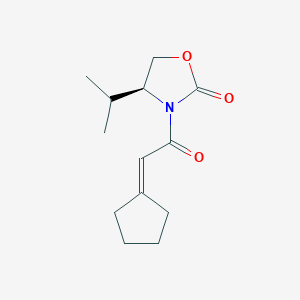
![Ethyl 3-{2-[6-(1-cyanopentylidene)cyclohexa-2,4-dien-1-yl]hydrazinyl}propanoate](/img/structure/B15163756.png)
![9-Hydroxy-2,2-dimethyl-2,3-dihydro-4H-naphtho[2,3-b]pyran-4-one](/img/structure/B15163761.png)
